molecular formula C16H20ClN5O B1677945 Azaphen CAS No. 24853-80-3

Azaphen

Cat. No.: B1677945
CAS No.: 24853-80-3
M. Wt: 333.81 g/mol
InChI Key: JVONTAXIALFQJM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azaphen, also known as Pipofezine, is a tricyclic antidepressant (TCA) that primarily targets the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

This compound acts as a potent inhibitor of the reuptake of serotonin . This leads to an overall increase in serotonergic neurotransmission, which can help alleviate symptoms of depression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound alters the balance of serotonin in the brain, which can influence mood, emotional regulation, and various other neurological processes .

Pharmacokinetics

Like other tcas, it is likely that this compound is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in serotonergic neurotransmission . This can lead to improvements in mood and a reduction in symptoms of depression . Additionally, this compound may have sedative effects, suggesting antihistamine activity .

Action Environment

The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. It’s important to note that factors such as diet, lifestyle, co-administration of other medications, and individual patient characteristics can potentially influence the action and efficacy of any medication, including this compound .

Biochemical Analysis

Biochemical Properties

Azaphen plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, a key neurotransmitter involved in mood regulation. This inhibition is achieved through its interaction with the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron . By binding to SERT, this compound prevents the reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft and prolonged neurotransmission.

Cellular Effects

This compound influences various types of cells and cellular processes, particularly in the central nervous system. It affects cell signaling pathways by increasing the availability of serotonin, which in turn activates serotonin receptors on postsynaptic neurons . This activation can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and improving mood. Additionally, this compound has been shown to affect the number of rosette-forming cells in the mouse spleen, indicating its potential impact on the immune system .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin into the presynaptic neuron . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This compound’s interaction with SERT is crucial for its antidepressant effects, as it prolongs the action of serotonin on postsynaptic receptors, leading to improved mood and reduced symptoms of depression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under recommended storage conditions and maintains its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits the reuptake of serotonin and exhibits antidepressant effects . At higher doses, it may cause toxic or adverse effects, including alterations in liver enzyme levels and potential hepatotoxicity . Threshold effects have been observed, indicating that careful dosage management is essential to avoid toxicity while achieving therapeutic benefits.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation in the liver. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of this compound. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is absorbed into the bloodstream and distributed to various tissues, including the brain, where it exerts its antidepressant effects. The distribution of this compound is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) on the presynaptic neuron . This localization is essential for its function as a serotonin reuptake inhibitor. Additionally, this compound may undergo post-translational modifications that affect its activity and targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azaphen is synthesized through a series of chemical reactions involving the formation of its tricyclic structure. The synthetic route typically involves the reaction of 5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions to ensure purity and consistency. The process includes the use of solvents such as dimethyl sulfoxide (DMSO) and may require heating or sonication to aid in the dissolution of the compound .

Chemical Reactions Analysis

Types of Reactions

Azaphen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form its corresponding reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Azaphen has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azaphen is unique in its combination of antidepressant and sedative effects, which is not commonly observed in other tricyclic antidepressants. Its dual action on serotonin reuptake and potential antihistamine activity distinguishes it from other compounds in its class .

Properties

CAS No.

24853-80-3

Molecular Formula

C16H20ClN5O

Molecular Weight

333.81 g/mol

IUPAC Name

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrochloride

InChI

InChI=1S/C16H19N5O.ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;/h3-6,11H,7-10H2,1-2H3;1H

InChI Key

JVONTAXIALFQJM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl

Appearance

Solid powder

24853-80-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-methyl-1-piperazinyl)-10-methyl-3,4-diazaphenoxazine
azafen
azaphen
azaphen monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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